![molecular formula C3H7Na2O6P B074446 Sodium glycerophosphate CAS No. 1300-25-0](/img/structure/B74446.png)
Sodium glycerophosphate
Descripción general
Descripción
Sodium glycerophosphate is one of several glycerophosphate salts. It is used clinically to treat or prevent low phosphate levels. Glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body. The extent of this reaction is dependent on the activity of serum alkaline phosphatases.
This compound is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, this compound can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As this compound is administered in high amounts, the absorption of P-32 is prevented or minimalized.
Actividad Biológica
Sodium glycerophosphate (SGP) is a sodium salt of glycerophosphate, primarily used in clinical settings as a source of phosphate in total parenteral nutrition (TPN). Its biological activity is significant due to its role in phosphate metabolism, bone mineralization, and cellular functions. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and research findings related to this compound.
Pharmacological Properties
This compound acts mainly as a source of inorganic phosphate . Upon administration, it is hydrolyzed to release inorganic phosphate and glycerol, which are crucial for various physiological processes. The pharmacokinetics of SGP indicate that peak serum phosphate concentrations are typically reached within four hours post-administration .
Key Pharmacokinetic Data
Parameter | Value |
---|---|
Peak Serum Concentration | Achieved in 4 hours |
Half-life of Inorganic Phosphate | 2.06 hours |
Route of Elimination | Primarily urinary |
The primary mechanism through which this compound exerts its effects is by donating inorganic phosphate ions. These ions are essential for numerous biological functions including:
- Bone Mineralization : SGP promotes the mineralization of bone matrix by delivering phosphate ions to osteoblasts .
- Cellular Metabolism : Phosphate is vital for ATP production and cellular signaling pathways.
Clinical Applications
This compound is predominantly indicated for:
- Total Parenteral Nutrition (TPN) : It is used to prevent or treat hypophosphatemia in patients receiving TPN, ensuring adequate phosphate levels for metabolic needs .
- Supplementation in Preterm Infants : Studies have shown that SGP supplementation can improve bone density and reduce the incidence of hypophosphatemia in high-risk preterm infants .
Research Findings and Case Studies
Numerous studies have evaluated the efficacy and safety of this compound in various clinical settings:
- Efficacy in TPN : A study involving patients on TPN demonstrated that those receiving this compound had significantly improved phosphate levels compared to those receiving inorganic phosphate .
- Case Series on Bone Density : Schildt et al. reported positive balances of phosphate and calcium over five days in patients treated with SGP, suggesting its beneficial role in bone health during TPN .
- Preterm Infants Study : A study assessing the impact of this compound on preterm infants found that supplementation led to improved serum phosphate levels and reduced rates of hypophosphatemia .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported, including:
- Central line infections
- Hypotension
- Rash
These complications underline the importance of monitoring during administration, particularly in vulnerable populations such as infants and critically ill patients .
Aplicaciones Científicas De Investigación
Clinical Applications in Parenteral Nutrition
Sodium glycerophosphate is primarily utilized as a supplement in parenteral nutrition (PN) regimens. It plays a crucial role in meeting the phosphorus requirements of patients who cannot receive adequate nutrition orally or enterally.
Case Studies and Research Findings
- Improvement of Mineral Metabolism : A study evaluated the effects of this compound on extremely low birth weight infants. The introduction of this compound in place of potassium phosphate resulted in significantly higher serum calcium and phosphorus levels after 14 days, despite overall intakes still being below recommended levels. The this compound group also showed lower incidences of electrolyte imbalances and clinical morbidity compared to the potassium phosphate group .
- Compatibility with Calcium Chloride : Research indicated that compounding PN solutions with this compound allows for the use of calcium chloride without precipitation issues. This compatibility is crucial for reducing aluminum load in PN solutions, which is a significant concern for pediatric patients .
Benefits Over Inorganic Phosphates
This compound's organic nature allows it to avoid precipitation problems associated with inorganic phosphates when combined with calcium or magnesium. This characteristic enhances its safety and efficacy as a phosphorus supplement in PN formulations .
Bone Health and Metabolism
This compound has been investigated for its potential benefits in managing bone health, particularly in populations at risk for metabolic bone diseases.
Research Insights
- Role in Bone Density : Clinical studies have suggested that this compound may contribute positively to bone density improvement in preterm infants receiving PN. The compound’s ability to enhance mineral metabolism can be critical during the early stages of life when bone development is crucial .
Pharmacological Properties
The pharmacodynamics of this compound highlight its rapid hydrolysis into inorganic phosphate upon administration, which facilitates its role as an effective phosphorus source in clinical settings .
Safety and Regulatory Status
This compound has been approved by regulatory bodies such as the Therapeutic Goods Administration (TGA) for use as a parenteral phosphorus supplement. Extensive post-marketing data supports its safety profile, showing minimal adverse effects among the millions treated .
Summary Table of Applications
Propiedades
IUPAC Name |
disodium;2,3-dihydroxypropyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKBIENFFVFKRG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57-03-4 (Parent) | |
Record name | Sodium 1-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801014666 | |
Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801014666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Disodium alpha-glycerophosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13827 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble | |
Record name | Sodium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. | |
Record name | Sodium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1300-25-0, 1334-74-3, 1555-56-2 | |
Record name | Glycerol, mono(dihydrogen phosphate), disodium salt. hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium glycerophosphate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 1-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801014666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium glycerol phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium α-glycerophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 1-GLYCEROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G43E72677U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.